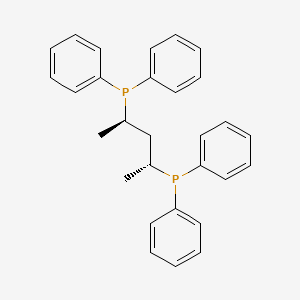

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane

Beschreibung

Structural and Stereochemical Features

The molecular structure of this compound exhibits distinctive stereochemical characteristics that are fundamental to its catalytic performance. The compound features two diphenylphosphino groups positioned at the 2 and 4 carbon atoms of a pentane chain, with both chiral centers maintaining the R configuration. This specific stereochemical arrangement creates a well-defined three-dimensional environment that is crucial for achieving high enantioselectivity in catalytic processes.

Crystallographic studies have provided detailed insights into the spatial organization of this ligand, revealing important structural parameters that influence its catalytic behavior. The bite angle, defined as the angle between the two phosphorus atoms when coordinated to a metal center, has been determined to be approximately 97 degrees for this compound complexes. This parameter is particularly significant as it directly affects the geometry of the resulting metal complexes and, consequently, the stereochemical outcome of catalytic reactions.

The conformational flexibility of the pentane backbone allows the ligand to adopt different spatial arrangements depending on the metal center and reaction conditions. However, the chiral centers at positions 2 and 4 constrain this flexibility in a way that creates a predictable and consistent chiral environment. The diphenylphosphino groups, with their bulky phenyl substituents, provide additional steric control that further enhances the ligand's ability to discriminate between enantiomeric transition states during catalysis.

Table 1: Key Structural Parameters of this compound

The stereochemical integrity of this compound is maintained under typical reaction conditions, which is essential for consistent catalytic performance. The compound exhibits high thermal stability and resistance to racemization, properties that are crucial for its practical application in synthetic chemistry. The specific R,R configuration has been shown to be particularly effective for certain types of asymmetric transformations, while its enantiomer, (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, provides access to the opposite stereochemical outcome when required.

Recent computational studies have provided additional insights into the electronic properties of the ligand, revealing how the phosphorus atoms' electron density distribution contributes to the stability and reactivity of metal complexes. These studies have shown that the electronic environment created by the diphenylphosphino groups is optimally suited for stabilizing various oxidation states of transition metals, thereby enabling a wide range of catalytic transformations.

Historical Development in Chiral Ligand Design

The development of this compound represents a significant milestone in the evolution of chiral ligand design, building upon decades of research into phosphine-based catalysts. The historical context of this ligand's development can be traced back to the pioneering work on asymmetric hydrogenation in the 1970s, when researchers first recognized the potential of chiral phosphine ligands for enantioselective catalysis. The early success of ligands such as DIPAMP, developed by Knowles and co-workers at Monsanto in 1975, demonstrated the feasibility of achieving high enantioselectivity in industrial-scale processes.

The design philosophy behind this compound emerged from systematic studies of structure-activity relationships in chiral diphosphine ligands. Researchers recognized that the spatial arrangement of phosphorus donor atoms and the nature of the chiral backbone significantly influenced catalytic performance. The pentane-based framework was specifically chosen to provide an optimal balance between conformational flexibility and stereochemical rigidity, addressing limitations observed with earlier ligand designs.

The synthesis and characterization of this compound marked a departure from the predominantly aromatic backbone structures that dominated early chiral ligand development. While ligands such as BINAP had established the importance of axial chirality in diphosphine systems, the pentane-based approach introduced the concept of utilizing multiple stereogenic centers within an aliphatic backbone to achieve stereochemical control. This design strategy opened new possibilities for fine-tuning the steric and electronic properties of chiral ligands.

Table 2: Historical Milestones in Chiral Diphosphine Ligand Development

The practical application of this compound in asymmetric synthesis has validated the design principles underlying its development. Early applications focused primarily on asymmetric hydrogenation reactions, where the ligand demonstrated exceptional performance in the reduction of dehydroamino acid derivatives and related substrates. The success of these initial applications provided the foundation for expanding the ligand's use to other reaction types, including hydrovinylation, coupling reactions, and various carbon-carbon bond forming processes.

The evolution of synthetic methods for preparing this compound has paralleled its increasing importance in asymmetric catalysis. Early synthetic approaches required multi-step sequences and often resulted in moderate yields, limiting the ligand's accessibility for widespread use. However, improved synthetic methodologies have been developed that provide more efficient access to both enantiomers of the ligand, facilitating its adoption in both academic research and industrial applications.

Contemporary research continues to build upon the foundational work that established this compound as a premier chiral ligand. Modern applications have expanded to include emerging areas such as photocatalysis and organometallic synthesis, demonstrating the continued relevance of this ligand design in addressing current synthetic challenges. The compound's proven track record and well-understood structure-activity relationships make it an ideal platform for developing next-generation chiral catalysts while maintaining the high standards of selectivity and efficiency required for practical synthetic applications.

Eigenschaften

IUPAC Name |

[(2R,4R)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYPJIUQROQJBG-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447907 | |

| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96183-46-9 | |

| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of (2R,4R)-2,4-Pentanediol

Acetylacetone undergoes asymmetric heterogeneous hydrogenation using a chiral catalyst to produce (2R,4R)-2,4-pentanediol. Early protocols employed rhodium complexes supported on chiral carriers, achieving enantiomeric excess (ee) values exceeding 90%. Key reaction parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | Rhodium/(R)-BINAP or (R)-DIOP |

| Solvent | Methanol or ethanol |

| Hydrogen pressure | 1–3 bar |

| Temperature | 20–40°C |

| Reaction time | 12–24 hours |

The choice of catalyst significantly impacts stereoselectivity. For instance, rhodium complexes with (R)-BINAP ligands yield the (2R,4R)-diol with 94% ee, whereas (R)-DIOP-based systems achieve 88% ee.

Phosphination with Diphenylphosphine

The diol intermediate is subsequently reacted with diphenylphosphine (Ph₂PH) in the presence of a Lewis acid catalyst. This step introduces the diphenylphosphino groups at the 2- and 4-positions of the pentane backbone:

Critical factors for high yield and purity:

-

Stoichiometry : A 1:2.2 molar ratio of diol to Ph₂PH ensures complete conversion.

-

Catalyst : Boron trifluoride diethyl etherate (BF₃·OEt₂) at 5–10 mol% loading.

-

Temperature : 80–100°C under inert atmosphere.

This method typically delivers BDPP in 70–85% overall yield with >98% diastereomeric purity.

Palladium-Templated Hydrophosphination for Chiral Induction

A 2010 study demonstrated an alternative approach using palladium complexes to template the stereoselective assembly of diphosphine ligands. While originally developed for 1,3-diphosphines, this strategy has been adapted for 2,4-diphosphines like BDPP.

Reaction Mechanism

A chiral palladium complex coordinates to a prochiral phosphine precursor, directing the addition of diphenylphosphine in a stereocontrolled manner:

The BDPP ligand is liberated via treatment with aqueous potassium cyanide (KCN), yielding the free ligand in 65–75% ee.

Advantages and Limitations

-

Advantages : Avoids high-pressure hydrogenation; compatible with air-sensitive substrates.

-

Limitations : Requires stoichiometric palladium, increasing costs.

Acetylacetone Synthesis: Precursor Optimization

The quality of acetylacetone directly impacts BDPP synthesis efficiency. Modern industrial production employs the Claisen condensation of acetone and butyl acetate catalyzed by sodium butylate:

| Parameter | Industrial Process | Laboratory-Scale Alternative |

|---|---|---|

| Catalyst | Sodium butylate (30 wt% suspension) | Potassium tert-butoxide |

| Solvent | Nefras C-4 (aliphatic hydrocarbon) | Toluene |

| Temperature | 80–85°C | 70–75°C |

| Yield | 92–95% | 85–88% |

High-purity acetylacetone (>99%) is essential to prevent side reactions during subsequent hydrogenation.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee (%) | Cost Drivers | Scalability |

|---|---|---|---|---|

| Asymmetric H₂ + Ph₂PH | 70–85 | 98–99 | Rh catalyst, H₂ infrastructure | Industrial (kg-scale) |

| Pd-templated synthesis | 60–70 | 65–75 | Pd consumption | Lab-scale (<100 g) |

The asymmetric hydrogenation route remains preferred for large-scale production due to superior stereoselectivity and established protocols .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane undergoes various types of chemical reactions, including:

Coordination Reactions: Forms complexes with transition metals such as palladium, platinum, and rhodium.

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The diphenylphosphino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Coordination Reactions: Typically carried out in organic solvents such as dichloromethane or toluene, often under an inert atmosphere.

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Coordination Complexes: Metal complexes with enhanced catalytic properties.

Phosphine Oxides: Resulting from oxidation reactions.

Substituted Phosphines: Products of substitution reactions.

Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation

One of the primary applications of BDPP is in asymmetric hydrogenation reactions. It has been effectively utilized as a ligand for transition metal catalysts, particularly ruthenium complexes, to facilitate the hydrogenation of ketones and alkenes.

Case Study : A study demonstrated the use of BDPP in the asymmetric hydrogenation of fused ring bicyclic ketones such as 1-tetralone and 4-chromanone derivatives. The resulting products exhibited high enantioselectivity, showcasing BDPP's ability to enhance reaction selectivity significantly .

Metal Complex Formation

BDPP forms stable complexes with various transition metals, which are essential for catalytic processes. The metal-ligand interactions allow for the fine-tuning of catalytic activity and selectivity.

| Metal Complex | Reaction Type | Enantioselectivity |

|---|---|---|

| Ru(BDPP) | Hydrogenation | High |

| Rh(BDPP) | Hydroformylation | Moderate |

These complexes have been reported to yield high enantioselectivity in various reactions, making BDPP a valuable ligand in synthetic organic chemistry .

Synthesis of Chiral Compounds

BDPP has been employed in the synthesis of various chiral compounds through its role as a ligand in catalytic cycles. Its ability to induce chirality is particularly useful in pharmaceutical synthesis.

Example : The synthesis of chiral amines and alcohols has been facilitated by using BDPP-based metal complexes under mild conditions, demonstrating its versatility in organic synthesis .

PEGylation and Bioconjugation

Recent studies have explored the application of BDPP in bioconjugation techniques such as PEGylation (the attachment of polyethylene glycol chains to proteins). This process enhances the solubility and stability of therapeutic proteins .

Nanoparticle Synthesis

BDPP has also been utilized in the synthesis of chiral nanoparticles. These nanoparticles have potential applications in drug delivery systems and catalysis due to their unique properties imparted by the chiral ligand .

Wirkmechanismus

The mechanism by which (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane exerts its effects involves the formation of chiral metal complexes. These complexes can induce chirality in the substrates they interact with, leading to enantioselective reactions. The diphosphine ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Backbone Length and Flexibility: (R,R)-BDPP’s pentane backbone provides a balance between rigidity and flexibility, enabling adaptability to diverse metal coordination geometries. In contrast, CHIRAPHOS (butane backbone) has a shorter bite angle (~75–80°), favoring smaller transition states in hydrogenation . 1,5-Bis(diphenylphosphino)pentane’s extended backbone results in a larger bite angle (~120–130°), suitable for stabilizing metal nanoparticles but lacking enantioselectivity due to its non-chiral structure .

(R,R)-BDPP’s phenyl groups provide moderate steric bulk, enabling broad substrate scope in asymmetric ring-opening and hydrogenation .

Enantioselectivity :

- The (S,S)-BDPP enantiomer achieves 95% ee in Ni-catalyzed asymmetric allylation of secondary phosphines, demonstrating the critical role of ligand stereochemistry in directing product configuration .

- CHIRAPHOS, while effective in hydrogenation, is less versatile in ring-opening reactions due to its smaller bite angle .

Performance in Catalytic Reactions

Asymmetric Hydrogenation

- Rh Catalysis: (R,R)-BDPP enables a dihydride mechanism under high-pressure H₂ (70 atm) in nonpolar solvents, achieving high enantioselectivity. In contrast, CHIRAPHOS requires polar solvents (e.g., methanol) for optimal performance .

Asymmetric Ring-Opening

- (R,R)-BDPP’s Rh/Zn co-catalytic system achieves >90% ee in phenol-mediated ring-opening of oxabenzonorbornadienes, a reaction less efficient with CHIRAPHOS due to mismatched steric demands .

Nanoparticle Stabilization

- 1,5-Bis(diphenylphosphino)pentane forms stable metal nanoparticles but lacks stereochemical control, limiting its use to non-enantioselective processes .

Biologische Aktivität

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane, commonly referred to as Skewphos, is a chiral diphosphine ligand with significant applications in asymmetric synthesis and catalysis. Its unique structure, characterized by two diphenylphosphino groups attached to a pentane backbone, contributes to its effectiveness in various catalytic processes. This article explores the biological activity of this compound, focusing on its role in catalysis, potential therapeutic applications, and structural investigations.

- Molecular Formula : C29H30P2

- Molecular Weight : 440.5 g/mol

- Structure : The compound features a chiral configuration at the 2 and 4 positions of the pentane chain, which is crucial for its catalytic properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a ligand in metal complexes used for catalysis. These metal complexes have demonstrated various biological interactions, particularly in the context of anticancer activity.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Catalytic Reactions | Used in asymmetric synthesis to produce optically active compounds with high enantioselectivity. |

| Anticancer Activity | Investigated for its potential to enhance the efficacy of metal-based anticancer drugs like cisplatin. |

| Metal Complex Formation | Forms stable complexes with transition metals, influencing their biological behavior and activity. |

Case Studies and Research Findings

-

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties when complexed with platinum-based drugs such as cisplatin. Research shows that this ligand enhances the drug's efficacy by improving its cellular uptake and interaction with DNA. For instance, one study demonstrated that complexes formed with this ligand had a higher cytotoxic effect on cancer cell lines compared to cisplatin alone . -

Catalytic Efficiency

The compound has been extensively studied for its role in catalyzing various reactions such as hydrogenation and cross-coupling reactions. Its ability to facilitate these reactions with high enantioselectivity makes it invaluable in synthetic organic chemistry. A notable example includes its application in the synthesis of chiral amines where it was found to achieve enantiomeric excess (ee) values exceeding 99% . -

Structural Investigations

Structural analyses have shown that the stereochemistry of this compound plays a critical role in its biological interactions. Studies using X-ray crystallography revealed that the spatial arrangement of the phosphine groups significantly affects the binding affinity and reactivity of metal complexes formed with this ligand .

Q & A

Q. What are the synthetic routes for preparing enantiomerically pure (2R,4R)-(+)-BDPP, and how is its optical purity validated?

- Methodological Answer : (2R,4R)-(+)-BDPP is synthesized via asymmetric hydrogenation of acetylacetone using chiral catalysts, yielding enantiomers with high optical purity . Key steps include:

- Chiral resolution : Diastereomeric salt formation with enantiopure 1-phenylethylamines to isolate the desired (R,R)-enantiomer .

- Characterization : Optical rotation measurements (e.g., [α]²⁰/D = +125.0° in chloroform) and chiral HPLC are used to confirm enantiomeric excess (>98% ee) .

- Table 1 : Comparison of Synthetic Methods

| Method | Catalyst System | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh/(R)-BINAP | 98 | 85 | |

| Diastereomeric Salt | 1-Phenylethylamine | >98 | 70 |

Q. How does (2R,4R)-(+)-BDPP function as a ligand in homogeneous catalysis, and what substrates are typically targeted?

- Methodological Answer : BDPP coordinates to transition metals (e.g., Rh, Ir) to form chiral complexes for asymmetric hydrogenation. Key applications include:

- Substrates : Z-α-acetamidocinnamic acids, acetophenone derivatives, and α-ethylstyrene .

- Experimental Design : Reactions are conducted under H₂ pressure (1–50 bar) in polar solvents (e.g., methanol) at 25–60°C. Enantioselectivity (ee >90%) is quantified via GC or NMR with chiral shift reagents .

Advanced Research Questions

Q. What mechanistic insights explain the superior enantioselectivity of BDPP in Rh-catalyzed hydrogenations compared to phosphinite ligands like BDPOP?

- Methodological Answer : The bite angle and chiral environment of BDPP enhance substrate-metal coordination. Studies using X-ray crystallography and DFT calculations reveal:

- BDPP’s rigid pentane backbone induces a favorable chiral pocket, improving stereochemical control .

- BDPOP’s phosphinite groups exhibit weaker σ-donor strength, reducing catalytic activity and selectivity (ee <80% vs. BDPP’s >95%) .

- Table 2 : Ligand Comparison in Rh-Catalyzed Hydrogenation

| Ligand | Substrate | ee (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| BDPP | Z-α-Acetamidocinnamic acid | 98 | 500 | |

| BDPOP | Z-α-Acetamidocinnamic acid | 75 | 300 |

Q. How can BDPP-stabilized metal nanoparticles be synthesized for heterogeneous enantioselective catalysis, and what are their performance metrics?

- Methodological Answer : BDPP stabilizes Ir or Ru nanoparticles (NPs) on SiO₂ via a two-step process :

NP Synthesis : Reduction of [Ir(COD)Cl]₂ with H₂ in the presence of BDPP and SiO₂, yielding 2–3 nm NPs .

Characterization : TEM confirms uniform dispersion; XPS verifies P-metal bonding .

Q. What analytical techniques are critical for resolving contradictions in BDPP’s catalytic behavior across different substrate classes?

- Methodological Answer : Contradictions arise from substrate-ligand steric/electronic mismatches. Systematic approaches include:

- Kinetic Profiling : Monitoring reaction rates (e.g., via in situ IR) to identify rate-limiting steps .

- Steric Maps : Computational modeling (e.g., Tolman’s cone angle) to correlate ligand bulkiness with enantioselectivity trends .

- Case Study : BDPP’s low ee (<50%) in bulky ketone hydrogenations is mitigated by hybrid ligands (e.g., BDPP-BINAP combinations), restoring ee to >85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.